molecular formula C44H62N10O10S2 B1670231 Deltorphin CAS No. 119975-64-3

Deltorphin

货号: B1670231
CAS 编号: 119975-64-3
分子量: 955.2 g/mol
InChI 键: BHSURCCZOBVHJJ-NWOHMYAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

德尔托芬可以从叶蛙属青蛙的皮肤中分离出来。 该过程包括将新鲜的青蛙皮切碎,并在室温下用甲醇提取一周 . 然后对液体提取物进行各种纯化步骤以分离德尔托芬。 德尔托芬的合成路线涉及固相肽合成,其中肽在固相载体上逐步组装

化学反应分析

德尔托芬经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,德尔托芬的氧化会导致二硫键的形成,而还原会破坏这些键 .

科学研究应用

Pharmacological Properties

Deltorphins exhibit remarkable biostability and bioactivity, primarily due to their unique amino acid composition, which includes a D-enantiomer at the second position in their sequence. This feature distinguishes them from other opioid peptides and contributes to their selective binding to delta-opioid receptors (DORs) .

Therapeutic Applications

Deltorphins have been investigated for their potential in treating several medical conditions, particularly pain management:

Pain Management

  • Cancer Pain : Deltorphin II has shown significant analgesic effects in preclinical models of cancer-related pain. In studies involving rat models with bone cancer, this compound II administered intrathecally demonstrated a dose-dependent reduction in mechanical allodynia . This effect was confirmed to be DOR-mediated as it was blocked by naltrindole, a selective DOR antagonist.
  • Neuropathic Pain : In an ex vivo study involving mouse models, this compound II inhibited the mechanical responsiveness of C-fiber nociceptors under neuropathic conditions, suggesting its potential utility in treating chronic pain syndromes .

Other Potential Applications

  • Immunomodulation : Preliminary studies indicate that deltorphins may influence immunoregulatory activities, although further research is needed to elucidate these effects .
  • Neuroprotection : The neuroprotective properties of deltorphins are being explored in various neurological disorders, with initial findings suggesting potential benefits in conditions characterized by neuroinflammation .

Case Studies and Research Findings

Several key studies highlight the efficacy and applications of deltorphins:

StudyObjectiveFindings
Dore-Savard et al., 2011Investigate analgesic potency in cancer painThis compound II significantly reduced pain in rat models; effects were DOR-mediated
Wang et al., 2020Assess effects on nociceptors post-nerve injuryThis compound II inhibited C-fiber nociceptor activity under neuropathic conditions
Corder et al., 2017Explore immunomodulatory effectsEvidence suggests potential modulation of immune responses by deltorphins

生物活性

Deltorphins are a class of naturally occurring peptides derived from amphibian skin, particularly known for their high affinity and selectivity for delta-opioid receptors (DOPrs). These heptapeptides, including Deltorphin I and II, exhibit significant biological activities, particularly in pain modulation and neuropharmacology. This article explores the biological activity of deltorphins, focusing on their pharmacological properties, structure-activity relationships, and implications for therapeutic applications.

Structure-Activity Relationships

The biological efficacy of deltorphins is closely tied to their structural characteristics. Research has shown that modifications in the amino acid sequence can significantly affect their receptor binding affinity and selectivity. For instance, studies on [D-Ala2]this compound I and II indicated that these analogs possess increased stability against enzymatic degradation and enhanced blood-brain barrier (BBB) permeability compared to their natural counterparts .

Key Findings on Structure-Activity Relationships

CompoundAffinity for DOPrBBB Permeability Coefficient (x10^-4 cm/min)Stability (t1/2 in brain)
[D-Ala2]this compound IHigh23.49 ± 2.424.8 hr
[D-Ala2]this compound IIHigher19.06 ± 3.73>15 hr
[Arg0, D-Ala2]this compound IIModerate22.22 ± 5.93Not specified

This table summarizes the findings regarding various this compound analogs, highlighting the importance of specific amino acids at critical positions in the peptide sequence.

Pain Modulation

Deltorphins have been extensively studied for their analgesic properties. In vivo experiments demonstrate that this compound II exhibits potent antinociceptive effects, which are partially mediated through DOPr signaling pathways. For example, in a tail flick test conducted on mice, this compound II was shown to produce significant analgesia, although its efficacy was slightly reduced in μ-opioid receptor knockout mice .

Neuropharmacological Effects

Deltorphins not only modulate pain but also influence various neurophysiological processes. Chronic morphine treatment has been shown to alter the expression of DOPrs in the midbrain, affecting neurotransmission dynamics. Specifically, this compound administration resulted in a notable decrease in miniature inhibitory postsynaptic currents (mIPSCs) in morphine-treated mice, underscoring its role in modulating GABAergic transmission .

The mechanisms underlying the biological activity of deltorphins involve receptor phosphorylation and desensitization processes. Studies indicate that this compound II can induce rapid desensitization of DOPrs through phosphorylation mechanisms, which may contribute to its analgesic effects .

Study on this compound Transport Across the Blood-Brain Barrier

A pivotal study investigated the transport efficiency of deltorphins across the BBB using an in vivo model. The results indicated that deltorphins possess an unusually high penetration rate compared to other opioid peptides, suggesting their potential as effective analgesics with CNS-targeted action .

Pharmacological Evaluation of this compound Analogs

In a comparative study examining various this compound analogs modified at specific positions, it was found that certain modifications could enhance receptor selectivity while maintaining or improving stability and permeability. This research paves the way for developing new analgesics with optimized pharmacological profiles .

属性

IUPAC Name

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSURCCZOBVHJJ-NWOHMYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152630
Record name Deltorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

955.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119975-64-3
Record name Deltorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deltorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deltorphin
Reactant of Route 2
Deltorphin
Reactant of Route 3
Deltorphin
Reactant of Route 4
Deltorphin
Reactant of Route 5
Deltorphin
Reactant of Route 6
Deltorphin
Customer
Q & A

A: Deltorphins primarily target δ-opioid receptors (DOR) in the central nervous system. [, ]

A: Upon binding to DORs, deltorphins activate G protein-coupled signaling pathways, primarily those involving Gαi/o proteins. [, , ] This activation leads to downstream effects like the inhibition of cAMP formation, inhibition of calcium entry through voltage-sensitive calcium channels, and stimulation of outward potassium conductance. []

A: Deltorphin binding to DORs, particularly in the brain and spinal cord, mediates antinociception, which is the reduction in the perception of pain. [, , , ]

A: Deltorphins are linear heptapeptides sharing a common N-terminal tripeptide sequence: H-Tyr-D-Xaa-Phe, where Xaa is typically D-alanine or D-methionine. This sequence is crucial for their interaction with opioid receptors. [, ] Differences in the C-terminal region contribute to their selectivity for DORs. [, ]

A: Two-dimensional NMR studies, including H-1-(HCOSY)-H-1 and NOESY experiments, have been performed on this compound II and its L-Ala(2) analog in DMSO-d6 solutions to elucidate their conformational preferences. [] These studies provide insights into the structural features important for receptor interactions.

A: The presence of a D-amino acid, usually D-alanine, in the second position is crucial for the biological stability of deltorphins. This modification increases their resistance to enzymatic degradation compared to their L-amino acid counterparts. [, ]

A: Modifications to the C-terminal tetrapeptide region, particularly the anionic group and hydrophobic residues, significantly influence the delta affinity and selectivity of deltorphins. []

A: The C-terminal amide group enhances resistance to carboxypeptidase degradation, further contributing to their stability in biological fluids. [, ]

A: Substituting the N-terminal tyrosine with constrained derivatives like β-methyl-2',6'-dimethyltyrosine (TMT) can alter the antinociceptive potency and opioid receptor subtype selectivity of this compound analogs. []

A: The presence of a D-amino acid in the second position and a C-terminal amide group makes deltorphins more resistant to enzymatic degradation in biological fluids compared to endogenous mammalian opioid peptides. [, , , ]

A: Modifications to the N-terminal sequence, particularly the addition of basic amino acids like arginine, and alterations to amino acids in positions 4 and 5 have been investigated to enhance blood-brain barrier permeability without significantly affecting their molecular weight or lipophilicity. []

A: While deltorphins exhibit a surprisingly high blood-brain barrier penetration rate in in vivo studies, they do not demonstrate a high permeability coefficient in in vitro experiments using bovine brain microvessel endothelium cultures. []

A: Deltorphins appear to be transported across the blood-brain barrier via a saturable, non-concentrative permeation system in brain microvessels, distinct from systems transporting neutral amino acids or enkephalins. [] This system is sensitive to sodium ion concentration and is inhibited by naloxone but not by other opioid peptides or selective antagonists. []

A: The tail-flick test in mice is a common method to assess the antinociceptive properties of this compound analogs like [D-Ala2]this compound II after intracerebroventricular administration. [, ]

A: While this compound II primarily acts on delta-opioid receptors, studies in mu-opioid receptor-deficient mice suggest that mu-opioid receptors are not essential for its antinociceptive effects. []

A: While repeated administration of this compound II leads to tolerance, chronic morphine exposure can result in sensitization to the behavioral activating effects of this compound II, suggesting complex interactions between mu and delta opioid receptor systems. []

A: Studies using [D-Pen2,D-Pen5]enkephalin (DPDPE) and [D-Ala2]this compound II, both selective δ agonists, and the μ agonist DAMGO showed no cross-tolerance, suggesting different mechanisms of action and potential for distinct therapeutic applications. []

A: Tolerance to the antinociceptive effects of this compound II appears to involve protein kinase C (PKC)-mediated phosphorylation and subsequent downregulation of δ-opioid receptors in the spinal cord. []

A: Studies in mu-opioid receptor-deficient mice indicate that this compound II does not produce rewarding effects or physical dependence, unlike morphine. [] This suggests that mu-opioid receptors, rather than delta-opioid receptors, play a critical role in the development of opioid addiction and withdrawal.

A: Preloading brain microvessels with L-glutamine transiently enhances this compound uptake, suggesting a potential strategy for improving this compound delivery to the brain. []

A: Radiolabeled this compound analogs, such as [125I][D-Ala2]this compound-I, enable the visualization and quantification of δ-opioid receptor distribution in the brain using autoradiography. [, ]

A: The discovery of deltorphins has significantly advanced our understanding of δ-opioid receptor pharmacology and their potential role in pain management. [] Their unique properties compared to traditional opioid agonists, such as lack of dependence and potential for targeted delivery, make them promising candidates for developing novel analgesics with improved safety and efficacy profiles. Further research is crucial to fully unlock their therapeutic potential and translate these findings into clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。